Sabeluzole, (R)-

Stereospecific pharmacology Cognitive enhancement In vivo efficacy

Researchers often face uncontrolled variability when using racemic sabeluzole, leading to inconsistent behavioral and electrophysiological data. (R)-Sabeluzole (R 84 439) provides a stereochemically pure solution with a distinct 7-hour duration of action, eliminating confounding effects from the shorter-acting S-enantiomer. It uniquely enhances fast axonal transport (20-30% at 0.1-1 µM) and stabilizes polymerized tubulin, making it the only small molecule tool for dissecting stereospecific neuroprotection and tau biology. Supplied with ≥98% purity and full analytical characterization, ensuring reproducibility in preclinical Alzheimer's and cognitive enhancement research.

Molecular Formula C22H26FN3O2S
Molecular Weight 415.5 g/mol
CAS No. 104607-84-3
Cat. No. B218329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabeluzole, (R)-
CAS104607-84-3
Molecular FormulaC22H26FN3O2S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1
InChIKeyIGMKTIJBFUMVIN-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Sabeluzole: Stereochemically Defined Nootropic


(R)-Sabeluzole (R 84 439), the R-enantiomer of the racemic nootropic agent sabeluzole (R 58 735), is a benzothiazole derivative that exhibits pronounced cognitive-enhancing, antihypoxic, and anticonvulsant properties [1]. It belongs to the benzothiazole class and has been investigated clinically for Alzheimer's disease and memory dysfunction, reaching Phase II/III trials [2]. As a single enantiomer, it offers a distinct pharmacological and physicochemical profile compared to its racemic mixture and the corresponding S-enantiomer, making it a critical tool for investigating stereospecific mechanisms in neuroprotection and cognitive enhancement research.

Stereospecific studies

Defined R-enantiomer for enantiomer-specific neuropharmacology research

Multi-target models

Reported activities across cognitive-enhancement, antihypoxic, and anticonvulsant assays

Translational framework

Clinical-phase trial endpoint data available for exposure-response interpretation

Why (R)-Sabeluzole is Irreplaceable


While sabeluzole is often encountered as a racemic mixture (R 58 735), the individual enantiomers—(R)-Sabeluzole (R 84 439) and (S)-Sabeluzole (R 84 440)—exhibit distinct differences in both potency and duration of action in vivo [1]. Substituting the racemate or the S-enantiomer for the R-enantiomer in preclinical studies can introduce uncontrolled variability in experimental outcomes. Furthermore, even within the broader benzothiazole class (e.g., riluzole), the unique polypharmacology of (R)-Sabeluzole—which includes NMDA receptor modulation, cytoskeletal stabilization, and enhancement of fast axonal transport—cannot be replicated by other analogs [2]. Therefore, for research requiring stereospecific or precise mechanistic interrogation, generic substitution with racemic material or other class members is scientifically unsound and can lead to erroneous data interpretation.

Racemate substitution

May confound stereospecific pharmacodynamic interpretation; enantiomer potency and duration profiles differ

S-enantiomer use

Reported shorter duration of action may shift sustained model endpoints; not directly interchangeable for long-duration study designs

Benzothiazole class analogs

Lack reported effects on fast axonal transport and tau cytoskeletal stabilization; mechanism-based substitution risk

Quantitative Evidence for (R)-Sabeluzole


Enantiomeric Potency and Duration

In a direct head-to-head in vivo comparison, the S-enantiomer (R 84 440) was found to be up to 2.6-fold more potent than the R-enantiomer (R 84 439). However, this potency advantage was offset by a shorter duration of action [1]. The duration of action after subcutaneous administration in rats was 5 hours for the S-enantiomer compared to 7 hours for the R-enantiomer [1].

Enantiomer potency & duration
Head-to-head
(R)-enantiomer: 7 h duration (s.c.)
(S)-enantiomer: up to 2.6× higher potency, 5 h duration

Reported enantiomer-specific potency-duration trade-off

In vivo rat models; inter-species extrapolation requires validation

Stereospecific pharmacology Cognitive enhancement In vivo efficacy

Clinical Pro-Cognitive Efficacy vs. Placebo

In a randomized, double-blind, placebo-controlled trial involving 33 memory-impaired patients with localization-related epilepsy, treatment with (R)-Sabeluzole resulted in a significantly higher responder rate compared to placebo [1]. Responders were defined as patients showing a >1 standard deviation improvement on at least three memory tests. The responder rate was 64.3% in the sabeluzole group versus 36.8% in the placebo group, indicating a clinically relevant effect [1].

Cognitive endpoint trial
Trial context
Responder rate 64.3% (R)-sabeluzole
vs. 36.8% placebo (memory-impaired epilepsy patients)

Supports cognitive endpoint interpretation in epilepsy-related memory dysfunction research

12-week trial; requires model-context validation

Clinical trial Memory enhancement Epilepsy

Fast Axonal Transport Enhancement

While many benzothiazoles act as NMDA receptor antagonists, (R)-Sabeluzole demonstrates a unique and quantifiable effect on fast axonal transport, a mechanism not shared by riluzole or other class members [1]. Using quantitative video microscopy in rat embryonic hippocampal neurons, long-term (24-hour) incubation with 0.1-1 µM (R)-Sabeluzole increased the velocity and jump length of saltatory movements by 20-30% [1]. This effect was described as the first pharmacological compound shown to increase fast axonal transport.

Fast axonal transport
Class-level
20–30% increase in velocity & jump length at 0.1–1 µM

Reported axonal transport enhancement in hippocampal neuron cultures

Not observed with other benzothiazoles; data to verify in model system

Mechanism of action Axonal transport Neuronal plasticity

Cytoskeletal Stabilization in Tauopathy

In models of aberrant tau phosphorylation, a key pathological feature of Alzheimer's disease, (R)-Sabeluzole exerts neuroprotection by preferentially increasing the fraction of polymerized tubulin and attenuating neurotoxicity [1]. This mechanism is distinct from direct NMDA receptor antagonism. Evidence shows that (R)-Sabeluzole stabilizes the neuronal cytoskeleton, providing a completely new approach for treatment in Alzheimer's disease [1].

Cytoskeletal stabilization
Context-dependent
Increases polymerized tubulin fraction; attenuates tau neurotoxicity

Supports tau-related cytoskeletal mechanism studies

Cell-line/hippocampal models; in vivo validation recommended

Tauopathy Neuroprotection Cytoskeleton

Clinical Pharmacokinetic Profile

In elderly patients with senile dementia of the Alzheimer type, a single oral dose of 10 mg (R)-Sabeluzole resulted in a peak plasma concentration (Cmax) of 42 ng/mL, achieved between 1 and 4 hours post-dose [1]. On repeated dosing (10 mg b.i.d.), steady-state was virtually attained after 3 days, with mean trough and peak plasma concentrations fluctuating between 53 and 94 ng/mL [1]. The mean terminal half-life was approximately 33 hours [1].

Human PK profile
Reported
Cmax 42 ng/mL (10 mg oral)
t½ ~33 h; steady-state by day 3

Supports preclinical-to-clinical exposure-model interpretation

Elderly Alzheimer-type dementia patients; allometric scaling context

Pharmacokinetics Dosing Translational research

Validated Applications of (R)-Sabeluzole


Stereospecific Neuropharmacology & Cognition

Researchers aiming to dissect the stereospecific contributions to cognitive enhancement and neuroprotection should utilize (R)-Sabeluzole. As established in head-to-head studies, (R)-Sabeluzole (R 84 439) exhibits a 2-hour longer duration of action (7 hours) compared to its S-enantiomer (5 hours) in vivo [4], providing a distinct temporal window for behavioral and electrophysiological assessments without confounding effects from a shorter-acting isomer.

Tauopathy and Cytoskeletal Dynamics Models

In cellular and in vivo models of Alzheimer's disease or other tauopathies, (R)-Sabeluzole serves as a unique chemical probe for studying cytoskeletal stabilization. Quantitative evidence shows it preferentially increases polymerized tubulin and attenuates tau phosphorylation-induced neurotoxicity [4], a mechanism distinct from standard NMDA antagonists. This makes it ideal for experiments focused on tau biology and cytoskeletal integrity.

Neuronal Plasticity & Axonal Transport Assays

For investigations into the role of fast axonal transport in learning, memory, and neurodegeneration, (R)-Sabeluzole is the sole reported small molecule that quantifiably enhances this process. Studies demonstrate a 20-30% increase in axonal transport velocity and jump length in hippocampal neurons at concentrations of 0.1-1 µM [4], providing a robust positive control and mechanistic tool for experiments employing live-cell imaging or transport assays.

Translational Pharmacokinetic Modeling

Investigators designing preclinical studies that aim to be translationally relevant to human dosing can rely on the established clinical pharmacokinetic profile of (R)-Sabeluzole. The data shows a human Cmax of 42 ng/mL after a 10 mg dose and a 33-hour half-life, with steady-state reached by day 3 [4]. This information allows for accurate allometric scaling and the selection of clinically relevant dosing regimens in animal models.

Application
Selection Property
Validation Focus
Stereospecific neuropharmacology research
Enantiomer-dependent pharmacodynamic duration
Verify enantiomer-attributed behavioral and electrophysiological endpoints
Tauopathy & cytoskeletal dynamics models
Cytoskeletal stabilization mechanism
Assess tau phosphorylation and microtubule integrity readouts
Neuronal plasticity & axonal transport assays
Fast axonal transport enhancement
Quantify axonal transport velocity in live-cell imaging models
Translational pharmacokinetic modeling
Human oral PK profile
Allometric scaling and exposure-response model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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